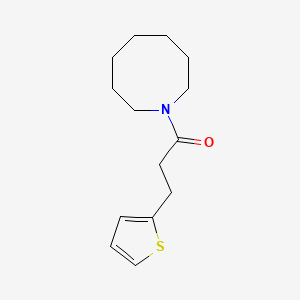
N-(1-adamantyl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantyl)cyclobutanecarboxamide, also known as ACR16, is a small molecule drug that has gained attention for its potential therapeutic effects on neurological disorders. It is a synthetic compound that belongs to the class of adamantanes, which are known for their antiviral and neuroprotective properties. ACR16 has been studied extensively for its ability to modulate neurotransmitter systems in the brain and improve cognitive function.
作用机制
The exact mechanism of action of N-(1-adamantyl)cyclobutanecarboxamide is not fully understood, but it is believed to act as a modulator of multiple neurotransmitter systems in the brain. N-(1-adamantyl)cyclobutanecarboxamide has been shown to enhance the release of acetylcholine, dopamine, and noradrenaline, which are important neurotransmitters involved in cognitive function and mood regulation. N-(1-adamantyl)cyclobutanecarboxamide may also interact with various receptors in the brain, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-(1-adamantyl)cyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter systems, N-(1-adamantyl)cyclobutanecarboxamide has been shown to reduce oxidative stress and inflammation, which are thought to contribute to the pathogenesis of neurological disorders. N-(1-adamantyl)cyclobutanecarboxamide has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of N-(1-adamantyl)cyclobutanecarboxamide is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. This property makes it a promising drug candidate for the treatment of neurological disorders. However, one limitation of N-(1-adamantyl)cyclobutanecarboxamide is its relatively low potency compared to other drugs in its class. This may limit its effectiveness in treating certain disorders.
未来方向
There are several potential future directions for research on N-(1-adamantyl)cyclobutanecarboxamide. One area of interest is the development of more potent analogs of N-(1-adamantyl)cyclobutanecarboxamide that may have greater therapeutic efficacy. Another area of interest is the investigation of the long-term effects of N-(1-adamantyl)cyclobutanecarboxamide on cognitive function and neuronal health. Additionally, the potential use of N-(1-adamantyl)cyclobutanecarboxamide in combination with other drugs for the treatment of neurological disorders is an area of active research.
合成方法
The synthesis of N-(1-adamantyl)cyclobutanecarboxamide involves a multi-step process that begins with the preparation of 1-adamantylamine. This is followed by the reaction of 1-adamantylamine with cyclobutanecarboxylic acid to form the desired product. The purity of the final compound is verified through various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography.
科学研究应用
N-(1-adamantyl)cyclobutanecarboxamide has been the subject of numerous scientific studies investigating its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-(1-adamantyl)cyclobutanecarboxamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings have led to the development of N-(1-adamantyl)cyclobutanecarboxamide as a potential drug candidate for the treatment of these disorders.
属性
IUPAC Name |
N-(1-adamantyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-14(13-2-1-3-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-13H,1-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZNJFMLKSTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)


![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)


![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)

![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)